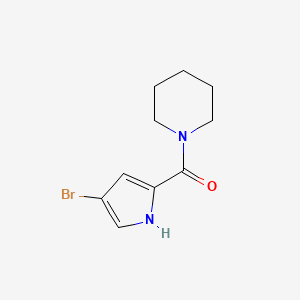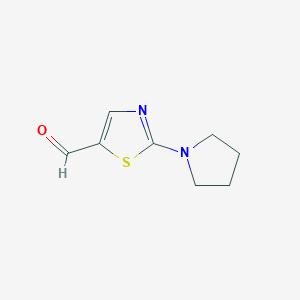![molecular formula C14H7ClF3N3O2 B1272626 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile CAS No. 213994-29-7](/img/structure/B1272626.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile involves the use of versatile intermediates that can be further modified to create a variety of trifluoromethylated heterocycles. For instance, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile is described as a novel intermediate for the synthesis of such compounds. This intermediate can react with bisnucleophiles to form different azaindazole derivatives, which suggests a pathway that could potentially be used for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various spectroscopic techniques. For example, the compound 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray crystallography, revealing that it crystallizes with two independent molecules in the asymmetric unit. The geometric parameters were found to be nearly identical for both molecules. Additionally, the structure was characterized by IR, NMR, and electronic spectroscopy, which provided detailed information about the molecular features . These techniques could be applied to analyze the molecular structure of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile.
Chemical Reactions Analysis
The reactivity of trifluoromethylated compounds has been explored in various contexts. For example, the addition of aminoenones to 2-substituted 3-nitro-2H-chromenes has been shown to proceed with high regio- and stereoselectivity, leading to the formation of chromanes and chromeno[3,4-b]pyridines under certain conditions . This indicates that the trifluoromethyl group can influence the outcome of nucleophilic addition reactions, which is relevant for understanding the chemical behavior of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated through various spectroscopic methods. The absorption and fluorescence properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were studied, showing absorption and emission maxima at specific wavelengths. The effects of different solvents on these properties were also examined, providing insights into the solvatochromic behavior of these compounds . Additionally, a spectrophotometric basicity scale in acetonitrile was established, which includes substituted pyridines and could be used to infer the basicity of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile .
Aplicaciones Científicas De Investigación
-
Agrochemical and Pharmaceutical Compounds
- Summary of the Application : TFMP and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
- Methods of Application : The synthetic methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, or the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The demand for TFMP derivatives has been increasing steadily in the last 30 years .
-
Insecticides and Fungicides
- Summary of the Application : 2,3,5-DCTF, a derivative of TFMP, is the starting raw material for the synthesis of chlorfluazuron, an insect growth regulator (IGR) .
- Methods of Application : Chlorfluazuron inhibits the growth of the target insects at their larval stages .
- Results or Outcomes : The specific outcomes of this application were not detailed in the source .
-
Anti-Tumor Activity
- Summary of the Application : 2-amino-3-chloro-5-(trifluoromethyl)pyridine, a derivative of TFMP, is expected to show anti-tumor activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific outcomes of this application were not detailed in the source .
-
Phytotoxicity
- Summary of the Application : 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a metabolite of the fungicide fluopyram, is phytotoxic .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific outcomes of this application were not detailed in the source .
-
Pesticides
- Summary of the Application : TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many pesticides .
- Methods of Application : The synthetic methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, or the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The demand for TFMP derivatives has been increasing steadily in the last 30 years .
-
Veterinary Products
- Summary of the Application : Several TFMP derivatives are also used in the veterinary industries; two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific outcomes of this application were not detailed in the source .
Direcciones Futuras
The future directions for research on this compound would likely depend on its intended use. For example, if it were found to have useful pharmaceutical or agrochemical properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its potential for harmful side effects .
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O2/c15-12-5-9(14(16,17)18)7-20-13(12)11(6-19)8-1-3-10(4-2-8)21(22)23/h1-5,7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHYZVNJBQELIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401156325 | |
| Record name | 3-Chloro-α-(4-nitrophenyl)-5-(trifluoromethyl)-2-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile | |
CAS RN |
213994-29-7 | |
| Record name | 3-Chloro-α-(4-nitrophenyl)-5-(trifluoromethyl)-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213994-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-α-(4-nitrophenyl)-5-(trifluoromethyl)-2-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)


![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)